molecular formula C17H14ClNO4 B11422348 methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11422348
M. Wt: 331.7 g/mol
InChI Key: KTXBBXFZADAMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the condensation of 2-chlorobenzoyl chloride with 2-aminophenol, followed by cyclization and esterification reactions. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The cyclization step may require heating to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or chlorobenzene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For instance, it could inhibit the activity of certain kinases or proteases, leading to therapeutic effects in diseases such as cancer or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its benzoxazine structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

methyl 4-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C17H14ClNO4/c1-22-17(21)15-10-19(13-8-4-5-9-14(13)23-15)16(20)11-6-2-3-7-12(11)18/h2-9,15H,10H2,1H3

InChI Key

KTXBBXFZADAMLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.